molecular formula C19H18N2O3S B2754588 N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine CAS No. 862741-49-9

N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine

Cat. No.: B2754588
CAS No.: 862741-49-9
M. Wt: 354.42
InChI Key: ZYYWWHYTPTXTMG-UHFFFAOYSA-N
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Description

N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine typically involves multi-step organic reactions. One possible route includes:

    Formation of the Oxazole Ring: Starting with a suitable precursor such as an amino alcohol, the oxazole ring can be formed through cyclization reactions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Allylation: The allyl group can be added through allylation reactions using allyl halides in the presence of a base.

    Addition of the p-Tolyl Group: The p-tolyl group can be introduced through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the phenylsulfonyl group.

    Reduction: Reduction reactions can occur at the oxazole ring or the sulfonyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)thiazol-5-amine: Similar structure but with a sulfur atom in place of the oxygen in the oxazole ring.

    N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)imidazol-5-amine: Contains an imidazole ring instead of an oxazole ring.

    N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)pyrazol-5-amine: Features a pyrazole ring.

Uniqueness

N-allyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is unique due to its specific combination of functional groups and the oxazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-3-13-20-18-19(25(22,23)16-7-5-4-6-8-16)21-17(24-18)15-11-9-14(2)10-12-15/h3-12,20H,1,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYWWHYTPTXTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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